
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an imidazoline ring, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride typically involves the reaction of 4-chloro-2,3-dimethylphenol with an appropriate imidazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the imidazoline ring. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The chlorinated phenoxy group may also contribute to the compound’s biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
- 4-Chloro-2,3-dimethylpyridine 1-oxide
- [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride
Uniqueness
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride is unique due to its specific combination of a chlorinated phenoxy group and an imidazoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
101564-92-5 |
|---|---|
Fórmula molecular |
C12H16Cl2N2O |
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
2-[(4-chloro-2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C12H15ClN2O.ClH/c1-8-9(2)11(4-3-10(8)13)16-7-12-14-5-6-15-12;/h3-4H,5-7H2,1-2H3,(H,14,15);1H |
Clave InChI |
ZSJFXHSJNKGNLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)Cl)OCC2=NCC[NH2+]2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


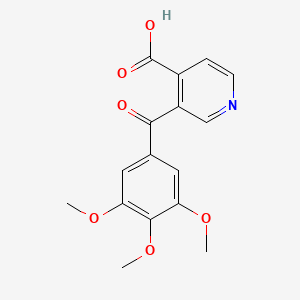
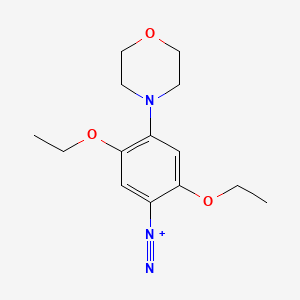

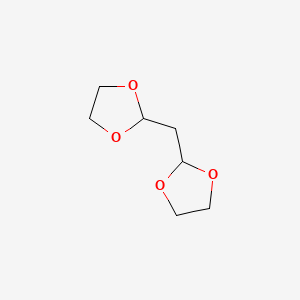
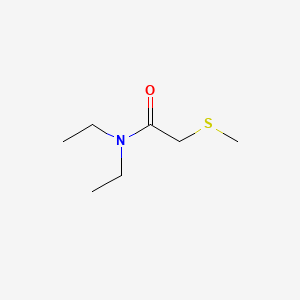

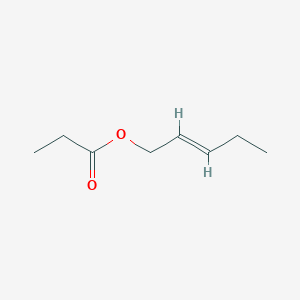
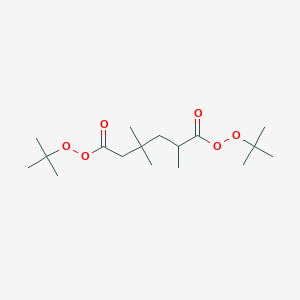
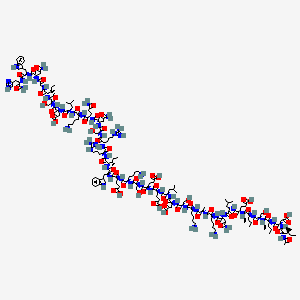
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

